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Compound of Interest

Compound Name: PD 102807

Cat. No.: B1662294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the muscarinic M4 receptor selectivity of

the compound PD 102807. It consolidates key data from foundational and recent studies,

offering a comprehensive resource for researchers in pharmacology and drug development.

This document details the binding and functional characteristics of PD 102807, outlines the

experimental methodologies used for its characterization, and visualizes relevant biological

pathways and experimental workflows.

Core Selectivity Profile
PD 102807 is a well-established antagonist of the M4 muscarinic acetylcholine receptor

(mAChR). It exhibits a notable preference for the M4 subtype over the other four muscarinic

receptors (M1, M2, M3, and M5). This selectivity has been demonstrated through various in

vitro assays, including radioligand binding and functional studies.

Quantitative Data Summary
The selectivity of PD 102807 is most clearly illustrated by comparing its binding affinities (IC50)

and functional antagonist potencies (pKB) across the different muscarinic receptor subtypes.

Table 1: Binding Affinity of PD 102807 at Human Muscarinic Receptors
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Receptor Subtype IC50 (nM)

M1 6559

M2 3441

M3 950

M4 91

M5 7412

Data compiled from multiple sources.[1]

Table 2: Functional Antagonist Potency of PD 102807

Receptor Subtype pKB Selectivity vs. M4 (-fold)

M1 5.60 63

M2 5.88 33

M3 6.39 10

M4 7.40 -

Data from [35S]-GTPγS binding assays in CHO cells expressing human muscarinic receptors.

[2][3]

As the data indicates, PD 102807 demonstrates a significant selectivity margin for the M4

receptor. The compound is approximately 72-fold more selective for M4 over M1, 38-fold over

M2, 10-fold over M3, and 82-fold over M5 based on IC50 values.[2][4] Functional assays

further corroborate this preference, with a pKB value at the M4 receptor that is substantially

higher than at other subtypes.[2][3]

Experimental Protocols
The characterization of PD 102807's M4 selectivity has relied on standard and robust

pharmacological assays. Below are detailed methodologies for two key experimental

approaches.
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Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific

receptor.

Objective: To determine the IC50 values of PD 102807 for each of the five human muscarinic

receptor subtypes.

Materials:

Cell membranes from Chinese Hamster Ovary (CHO) cells individually expressing one of the

human M1-M5 receptor subtypes.

Radioligand (e.g., [3H]N-methylscopolamine).

PD 102807 at various concentrations.

Assay buffer (e.g., phosphate-buffered saline).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of the unlabeled test compound (PD 102807).

Allow the binding to reach equilibrium.

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

The concentration of PD 102807 that inhibits 50% of the specific binding of the radioligand is

determined as the IC50 value.
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[35S]-GTPγS Binding Assays
This functional assay measures the activation of G proteins coupled to a receptor of interest.

Objective: To determine the functional antagonist potency (pKB) of PD 102807 at the M1, M2,

M3, and M4 receptors.

Materials:

Cell membranes from CHO cells expressing the respective human muscarinic receptor

subtypes.

[35S]-GTPγS.

GDP.

A muscarinic receptor agonist (e.g., carbachol).

PD 102807 at various concentrations.

Assay buffer.

Procedure:

Pre-incubate the cell membranes with varying concentrations of the antagonist (PD 102807).

Add a fixed concentration of the agonist to stimulate the receptor.

Initiate the binding reaction by adding [35S]-GTPγS and GDP.

Incubate to allow for [35S]-GTPγS binding to the activated G proteins.

Terminate the reaction and separate bound from free [35S]-GTPγS using filtration.

Quantify the amount of bound [35S]-GTPγS.

The pKB value is calculated from the concentration-dependent inhibition of the agonist-

stimulated [35S]-GTPγS binding by PD 102807.
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Signaling Pathways and Experimental Visualization
To better understand the context of PD 102807's mechanism of action and its characterization,

the following diagrams illustrate the M4 receptor signaling pathway and a typical experimental

workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PD 102807 | M4 Receptors | Tocris Bioscience [tocris.com]

2. medchemexpress.com [medchemexpress.com]

3. PD 102807, a novel muscarinic M4 receptor antagonist, discriminates between striatal and
cortical muscarinic receptors coupled to cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

4. PD 102807 | CAS:23062-91-1 | Selective M4 antagonist | High Purity | Manufacturer
BioCrick [biocrick.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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